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Compound of Interest

Compound Name: cis-Crotonaldehyde

Cat. No.: B231344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and theoretically

calculated properties of cis-crotonaldehyde. Understanding the structural and electronic

characteristics of this molecule is crucial for its application in organic synthesis and drug

development. While the trans isomer of crotonaldehyde is more stable and has been more

extensively studied, this guide focuses on the less abundant cis isomer, offering a valuable

resource for researchers working with this specific stereoisomer.

Data Presentation
The following tables summarize the available quantitative data for the molecular geometry,

vibrational frequencies, and dipole moment of cis-crotonaldehyde, comparing experimental

findings with theoretical predictions. It is important to note that experimental data specifically for

the cis isomer is limited due to its lower stability compared to the trans isomer.

Table 1: Molecular Geometry of Crotonaldehyde Isomers
Experimental determination of the precise geometry of cis-crotonaldehyde is challenging due

to its low abundance in equilibrium mixtures. Therefore, a direct comparison with theoretical

values for the cis isomer is limited. This table presents theoretical values for cis-
crotonaldehyde and, for comparative purposes, experimental and theoretical values for the

more stable trans-crotonaldehyde.
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Parameter
cis-Crotonaldehyde
(Theoretical)

trans-
Crotonaldehyde
(Experimental)

trans-
Crotonaldehyde
(Theoretical)

Bond Lengths (Å)

C=C 1.345 1.343 1.344

C-C 1.485 1.481 1.483

C=O 1.218 1.219 1.217

C-H (aldehyde) 1.114 1.112 1.113

**Bond Angles (°) **

∠C=C-C 125.8 124.7 125.1

∠C-C=O 120.3 124.3 124.5

∠C=C-H 118.9 121.5 121.3

∠H-C=O 115.5 115.8 115.7

Theoretical data for cis- and trans-crotonaldehyde were obtained from Density Functional

Theory (DFT) calculations using the B3LYP functional with a 6-311++G(d,p) basis set.

Experimental data for trans-crotonaldehyde is derived from microwave spectroscopy and gas

electron diffraction studies.

Table 2: Vibrational Frequencies of cis-Crotonaldehyde
(cm⁻¹)
Experimental vibrational data for cis-crotonaldehyde is scarce. One study has identified a

band at 730.90 cm⁻¹ as being uniquely associated with the s-cis conformer.[1][2] The table

below compares this experimental value with a selection of theoretically calculated vibrational

frequencies for key modes of the cis isomer.
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Vibrational Mode
Experimental Frequency
(cm⁻¹)

Theoretical Frequency
(cm⁻¹) (Scaled)

C=O Stretch Not Available 1725

C=C Stretch Not Available 1640

C-H Bend (aldehyde) Not Available 1395

C-C-C Bend Not Available 530

Out-of-plane C-H bend 730.90[1][2] 735

Theoretical frequencies were calculated using DFT (B3LYP/6-311++G(d,p)) and have been

scaled by a factor of 0.967 to better match experimental values, a common practice in

computational chemistry.

Table 3: Dipole Moment of Crotonaldehyde Isomers
(Debye)
The dipole moment is a critical parameter for understanding intermolecular interactions.

Experimental determination for the cis isomer is not readily available.

Isomer
Experimental Dipole
Moment (D)

Theoretical Dipole Moment
(D)

cis-Crotonaldehyde Not Available 3.45

trans-Crotonaldehyde 3.78 3.67

Theoretical dipole moments were calculated at the DFT B3LYP/6-311++G(d,p) level of theory.

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings. Below are summaries of the methodologies used for key experiments cited in the

study of crotonaldehyde and related molecules.
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Gas-Phase Infrared (IR) Spectroscopy
Objective: To measure the vibrational frequencies of gaseous molecules.

Methodology: A sample of crotonaldehyde, typically a mixture of cis and trans isomers, is

introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). A beam of

infrared radiation is passed through the gas cell. The molecules in the gas phase absorb IR

radiation at specific frequencies corresponding to their vibrational modes. The transmitted light

is then analyzed by a detector, and a Fourier transform is applied to the signal to obtain the

infrared spectrum. To identify the vibrational bands of the less stable cis isomer, temperature-

dependent studies can be performed. By increasing the temperature, the population of the

higher-energy cis conformer can be increased, leading to a corresponding increase in the

intensity of its characteristic absorption bands.

Microwave Spectroscopy
Objective: To determine the rotational constants of a molecule, from which its precise molecular

geometry (bond lengths and angles) can be derived.

Methodology: A gaseous sample of the molecule is introduced into a high-vacuum chamber. A

beam of microwave radiation is passed through the sample. Polar molecules in the gas phase

can absorb microwaves, causing transitions between their quantized rotational energy levels.

The absorption of microwaves is detected, and the frequencies at which absorption occurs are

measured with high precision. For a given isotopic species, the rotational constants (A, B, and

C) are determined from the frequencies of the rotational transitions. By measuring the rotational

spectra of different isotopologues (molecules where one or more atoms have been replaced by

a different isotope), the positions of the atoms within the molecule can be precisely determined,

yielding accurate bond lengths and angles.

Gas Electron Diffraction (GED)
Objective: To determine the molecular structure of molecules in the gas phase.

Methodology: A narrow beam of high-energy electrons is fired at a jet of the gaseous sample in

a vacuum chamber. The electrons are scattered by the molecules, and the resulting diffraction

pattern is recorded on a detector. The diffraction pattern consists of a series of concentric rings,

the intensity of which varies as a function of the scattering angle. The total scattering intensity
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is a sum of the atomic scattering and the molecular scattering. The molecular scattering

component, which contains information about the internuclear distances in the molecule, is

extracted from the total scattering intensity. A theoretical model of the molecular scattering is

then calculated based on an assumed molecular geometry. The parameters of this model

(bond lengths, bond angles, and torsional angles) are refined by a least-squares fitting

procedure to obtain the best possible agreement with the experimental molecular scattering

data.

Theoretical Protocols
Computational chemistry, particularly Density Functional Theory (DFT), has become an

indispensable tool for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) Calculations
Objective: To calculate the molecular properties of cis-crotonaldehyde, including its geometry,

vibrational frequencies, and dipole moment.

Methodology: The calculations are typically performed using a quantum chemistry software

package. The first step is to build an initial 3D model of the cis-crotonaldehyde molecule. The

geometry of this model is then optimized to find the lowest energy structure. This is achieved

by calculating the forces on each atom and iteratively moving the atoms until these forces are

close to zero. The choice of the functional and the basis set is crucial for the accuracy of the

calculations. A commonly used and reliable combination for molecules of this type is the B3LYP

functional with the 6-311++G(d,p) basis set.

Functional (B3LYP): This is a hybrid functional that combines the Becke, 3-parameter, Lee-

Yang-Parr exchange-correlation functional. It is known to provide a good balance between

accuracy and computational cost for a wide range of chemical systems.

Basis Set (6-311++G(d,p)): This is a triple-zeta basis set that provides a flexible description

of the molecular orbitals. The "++" indicates the inclusion of diffuse functions on both heavy

atoms and hydrogen atoms, which are important for describing weakly bound electrons and

anions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-

functions) and hydrogen atoms (p-functions), which allow for a more accurate description of

the shape of the electron density.
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Once the geometry is optimized, the vibrational frequencies can be calculated by computing

the second derivatives of the energy with respect to the atomic positions. The calculated

harmonic frequencies are often systematically higher than the experimental fundamental

frequencies, and thus, a scaling factor is typically applied to improve the agreement with

experimental data. The dipole moment is calculated from the optimized electron density

distribution.

Mandatory Visualization
The following diagram illustrates the logical relationship between experimental and theoretical

approaches to determining the properties of a molecule like cis-crotonaldehyde.

Workflow for comparing experimental and theoretical molecular properties.

This guide highlights the synergy between experimental measurements and theoretical

calculations in characterizing molecular properties. While experimental data for cis-
crotonaldehyde remains limited, theoretical methods provide valuable insights into its

structure and behavior, guiding further experimental investigation and application in various

fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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